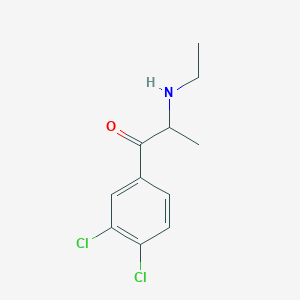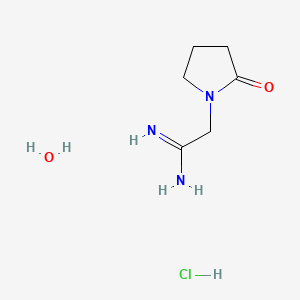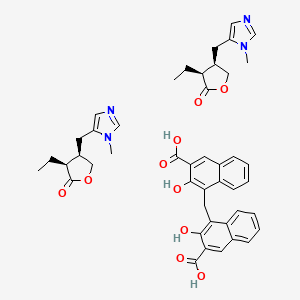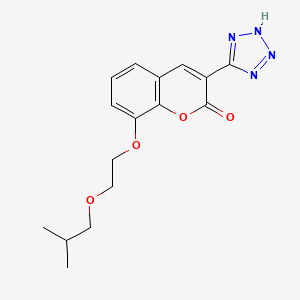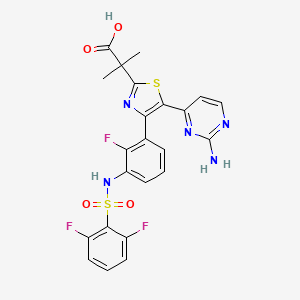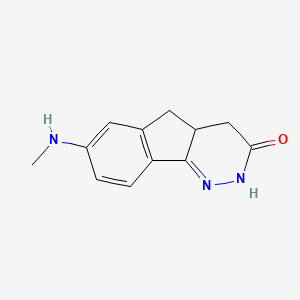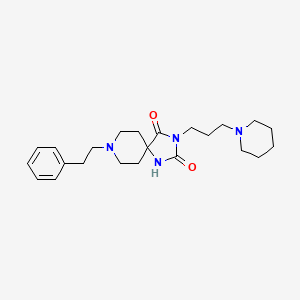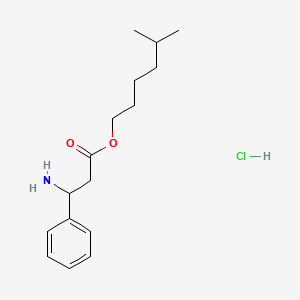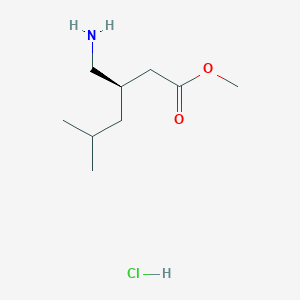
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an aminomethyl group and a methyl ester, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction can be summarized as follows:
Esterification: The amino acid is reacted with methanol and trimethylchlorosilane at room temperature to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of ion-exchange resins and other catalysts can further optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)benzoate hydrochloride: Similar structure but with a benzene ring.
Methyl 3-(aminomethyl)-5-methylhexanoate: Lacks the hydrochloride salt form.
Uniqueness
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is unique due to its chiral nature and the presence of both an aminomethyl group and a methyl ester. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .
Properties
CAS No. |
1798904-52-5 |
|---|---|
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
methyl (3R)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m1./s1 |
InChI Key |
NQNJFRLJTFCGSL-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)OC)CN.Cl |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
